

2-Amino-2-methylpropanenitrile physical and chemical properties

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Compound of Interest

Compound Name: 2-Amino-2-methylpropanenitrile

Cat. No.: B028548

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An In-depth Technical Guide on the Physical and Chemical Properties of **2-Amino-2-methylpropanenitrile**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-methylpropanenitrile, also known as α -aminoisobutyronitrile, is a bifunctional organic compound containing both a primary amine and a nitrile group attached to a tertiary carbon. This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its application as a precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) such as Raltegravir and Anagliptin, underscores its importance in drug development. This guide provides a comprehensive overview of the physical and chemical properties of **2-Amino-2-methylpropanenitrile**, along with detailed experimental protocols for its synthesis and key reactions.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of **2-Amino-2-methylpropanenitrile** is presented in the table below. This data has been compiled from various sources to provide a quick reference for researchers.

Property	Value
IUPAC Name	2-amino-2-methylpropanenitrile[1]
Synonyms	2-amino-2-methylpropionitrile, 2-aminoisobutyronitrile, 2-cyanoisopropylamine
CAS Number	19355-69-2[1]
Molecular Formula	C ₄ H ₈ N ₂ [1]
Molecular Weight	84.12 g/mol [1]
Appearance	Colorless to pale yellow liquid[2]
Boiling Point	51-52 °C @ 15 Torr; 64-67 °C @ 39 Torr[3]
Density	0.885 g/cm ³ @ 25 °C[3]
Solubility	Partly miscible in water; soluble in organic solvents[2]
pKa	5.06 ± 0.25 (Predicted)[2]
Flash Point	44.7 ± 22.6 °C
Refractive Index	1.437
Storage Conditions	-20°C Freezer, Under Inert Atmosphere[2]

Synthesis of 2-Amino-2-methylpropanenitrile via the Strecker Reaction

The most common method for the synthesis of α -aminonitriles, including **2-Amino-2-methylpropanenitrile**, is the Strecker synthesis.[4][5][6] This three-component reaction involves the treatment of a ketone (in this case, acetone) with ammonia and a cyanide source. [4][5][6]

Experimental Protocol: Strecker Synthesis

The following is a generalized experimental protocol for the synthesis of **2-Amino-2-methylpropanenitrile**, adapted from established procedures for α -aminoisobutyric acid

synthesis.[7]

Materials:

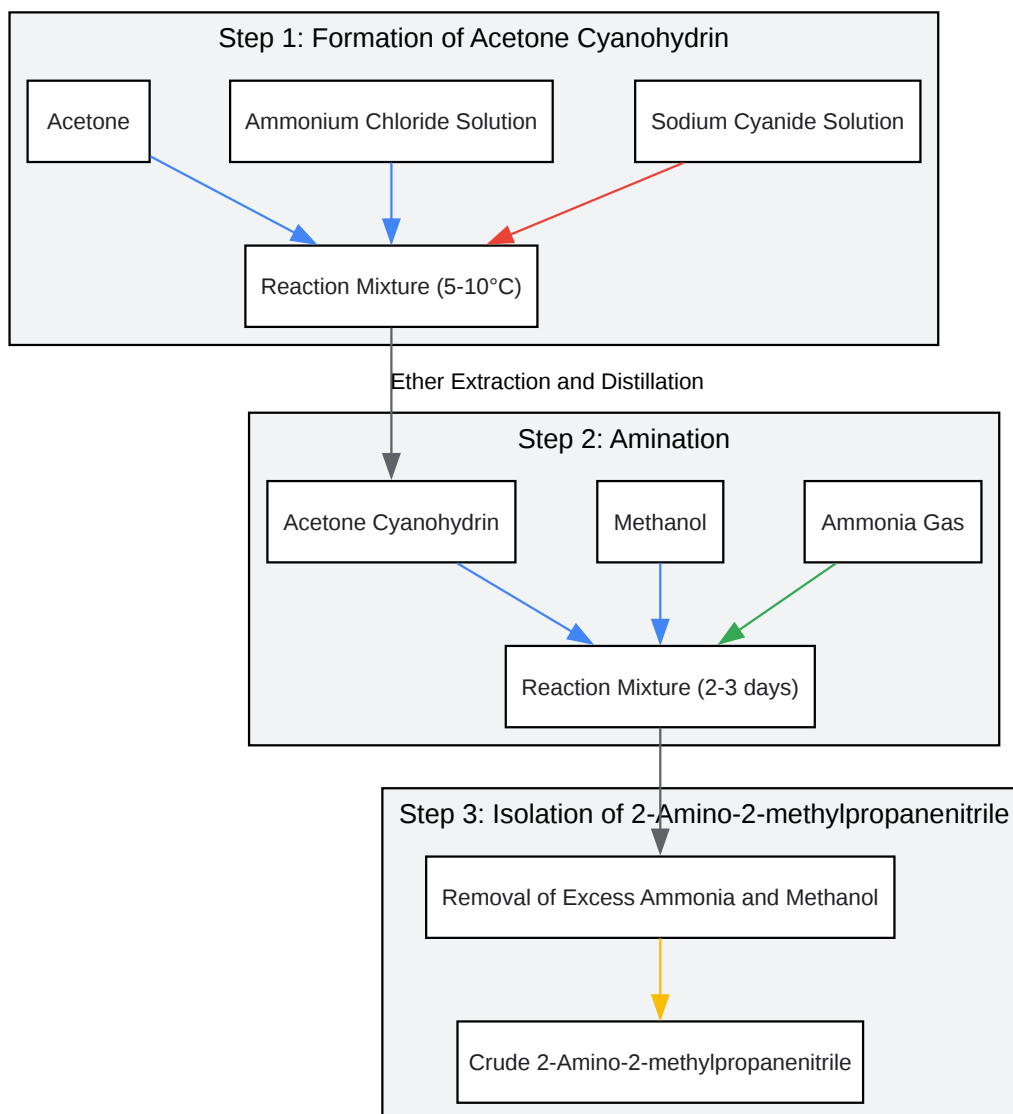
- Acetone
- Ammonium chloride (NH_4Cl)
- Sodium cyanide (NaCN)
- Methanol
- Ammonia gas
- Hydrobromic acid (48%)
- Pyridine
- Ether
- Water
- Ice

Procedure:

- In a round-bottom flask equipped with a stirrer and placed in an ice bath, dissolve ammonium chloride in water.
- To this solution, add a solution of acetone in ether with continuous stirring, maintaining the temperature between 5-10°C.
- Slowly add a solution of sodium cyanide in water, ensuring the temperature does not exceed 10°C.
- After the addition is complete, continue stirring for one hour and then let the mixture stand overnight.
- Separate the ether layer and extract the aqueous layer with several portions of ether.

- Combine the ether extracts and distill off the ether. The residue primarily contains acetone cyanohydrin.
- Dilute the residue with methanol, cool the solution, and saturate it with ammonia gas.
- Allow the reaction mixture to stand for 2-3 days.
- Remove excess ammonia by passing a current of air through the solution.
- Distill off the methanol as completely as possible.
- To the residue, add water followed by 48% hydrobromic acid and reflux the mixture for two hours.
- Distill the hydrobromic acid under reduced pressure.
- Dissolve the residue in methanol and filter the solution.
- Add an excess of pyridine to precipitate the free amino acid (α -aminoisobutyric acid, a derivative of the target nitrile). The nitrile can be isolated before the final hydrolysis step if desired.
- Collect the product by filtration, wash with methanol, and dry.

Experimental Workflow for the Strecker Synthesis of 2-Amino-2-methylpropanenitrile

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Caption: Strecker Synthesis Workflow

Key Chemical Reactions of 2-Amino-2-methylpropanenitrile

2-Amino-2-methylpropanenitrile undergoes a variety of chemical reactions characteristic of its amine and nitrile functional groups. These include oxidation, reduction, and substitution reactions.

1. Oxidation

The nitrile group of α -aminonitriles can be hydrolyzed to a carboxylic acid, while the amino group can be oxidized. A more direct oxidative conversion of primary amines to nitriles can also be achieved using specific reagents.

Experimental Protocol: General Oxidation of Primary Amines to Nitriles

This protocol is a general method and may require optimization for **2-Amino-2-methylpropanenitrile**.

Materials:

- Primary amine (e.g., **2-Amino-2-methylpropanenitrile**)
- 4-acetamido-TEMPO (ACT) catalyst
- Oxone (terminal oxidant)
- Solvent (e.g., acetonitrile)

Procedure:

- Dissolve the primary amine in the chosen solvent.
- Add a catalytic amount of 4-acetamido-TEMPO.
- Add Oxone as the terminal oxidant.
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

- Upon completion, filter the reaction mixture through a short pad of silica gel to remove the catalyst and oxidant byproducts.
- Concentrate the filtrate under reduced pressure to obtain the nitrile product.

2. Reduction

The nitrile group of **2-Amino-2-methylpropanenitrile** can be reduced to a primary amine, yielding a 1,2-diamine. This is a synthetically useful transformation.

Experimental Protocol: Reduction of a Nitrile to a Primary Amine

The following is a general procedure for the reduction of nitriles using lithium aluminum hydride (LAH).[8] Caution: LAH is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

Materials:

- **2-Amino-2-methylpropanenitrile**
- Lithium aluminum hydride (LAH)
- Anhydrous tetrahydrofuran (THF)
- Water
- 15% Sodium hydroxide solution

Procedure:

- In an oven-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of LAH in anhydrous THF.
- Cool the suspension in an ice bath.
- Slowly add a solution of **2-Amino-2-methylpropanenitrile** in anhydrous THF to the LAH suspension.

- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete.
- Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the sequential and slow addition of water, followed by 15% sodium hydroxide solution, and then more water.
- Stir the resulting mixture until a white precipitate forms.
- Filter the precipitate and wash it with THF or ether.
- Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the diamine product.

3. Substitution Reactions

The primary amine group of **2-Amino-2-methylpropanenitrile** can undergo various substitution reactions, such as N-alkylation and N-acylation, to introduce different functional groups.

Experimental Protocol: General N-Alkylation of a Primary Amine

This is a general procedure for the N-alkylation of a primary amine via reductive amination.

Materials:

- **2-Amino-2-methylpropanenitrile**
- Aldehyde or ketone
- Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH_3CN)
- Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
- Acetic acid (catalytic amount)

Procedure:

- Dissolve **2-Amino-2-methylpropanenitrile** and the desired aldehyde or ketone in DCM or DCE.
- Add a catalytic amount of acetic acid.
- Stir the mixture for a short period to allow for the formation of the imine intermediate.
- Add the reducing agent (STAB or NaBH_3CN) portion-wise.
- Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
- Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography if necessary.

Applications in Drug Development

2-Amino-2-methylpropanenitrile serves as a crucial building block in the synthesis of several pharmaceutical compounds.^[9] Its bifunctional nature allows for the construction of complex molecular architectures. For instance, it is a key intermediate in the synthesis of the HIV integrase inhibitor Raltegravir and the dipeptidyl peptidase-4 (DPP-4) inhibitor Anagliptin, which is used for the treatment of type 2 diabetes.^[1]

Safety and Handling

2-Amino-2-methylpropanenitrile is a toxic and hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.^[10] It can cause skin and eye irritation.^[10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-Amino-2-methylpropanenitrile is a versatile and important chemical intermediate with well-defined physical and chemical properties. Its synthesis via the Strecker reaction and its subsequent chemical transformations provide access to a wide range of valuable molecules, particularly in the field of drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity is essential for its safe and effective use in research and industrial applications.

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